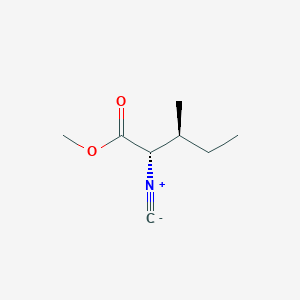![molecular formula C19H25NO3S B2883123 (4-phenyltetrahydro-2H-pyran-4-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone CAS No. 1351613-41-6](/img/structure/B2883123.png)
(4-phenyltetrahydro-2H-pyran-4-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(4-phenyltetrahydro-2H-pyran-4-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone” is a complex organic molecule that contains several functional groups and structural features. It includes a phenyl group, a tetrahydropyran ring, a spirocyclic structure, and a methanone functional group .
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps and various types of chemical reactions. For instance, the tetrahydropyran ring could potentially be synthesized via an oxa-6π-electrocyclization of dienones . The spirocyclic structure might be formed through a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The tetrahydropyran ring and the spirocyclic structure contribute to the three-dimensionality of the molecule .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the methanone group could react with nucleophiles, and the tetrahydropyran ring could undergo ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of polar functional groups like methanone could influence its solubility in different solvents .科学的研究の応用
Synthesis and Antimicrobial Activity
Research on compounds with complex structures, such as pyrazolines and pyrans, has shown significant antimicrobial activity. For example, studies on the synthesis of various derivatives have highlighted their effectiveness against a range of microbial pathogens. These compounds, by virtue of their structural complexity, can interact with biological targets in unique ways, offering potential as novel antimicrobial agents (Kumar et al., 2012).
Anticancer Evaluation
Another significant area of application for complex molecular structures is in the development of anticancer agents. Research involving the synthesis of compounds and their subsequent reaction with nucleophiles has opened up avenues for evaluating their efficacy as anticancer agents. These studies aim to discover compounds with potent activity against cancer cells, contributing to the ongoing search for more effective cancer treatments (Gouhar & Raafat, 2015).
Novel Synthesis Techniques
The development of novel synthesis techniques for complex compounds is also a key area of scientific research. Innovative approaches, such as the InCl3-promoted Prins cyclization, have been explored for the synthesis of derivatives like hexahydro-1H-furo[3,4-c]pyran. These methodologies not only enhance the efficiency of synthesis but also contribute to the diversity of compounds available for biological evaluation (Reddy et al., 2012).
Crystal Structure Analysis
Understanding the crystal structures of complex compounds is crucial for their application in scientific research. Detailed analysis of molecular dimensions, hydrogen bonding, and intermolecular interactions provides insights into how these compounds can be utilized in various fields, such as material science and drug design (Parvez et al., 1997).
Antiviral and Antitumoral Activity
The discovery of compounds with both antiviral and antitumoral activities highlights the potential for complex molecular structures to address multiple therapeutic targets. Such compounds offer a promising avenue for the development of dual-purpose drugs, capable of tackling both viral infections and tumor growth (Jilloju et al., 2021).
特性
IUPAC Name |
1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl-(4-phenyloxan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3S/c21-17(20-10-6-19(7-11-20)23-14-15-24-19)18(8-12-22-13-9-18)16-4-2-1-3-5-16/h1-5H,6-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYWEBKZJFISRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCS2)C(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-ethylphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2883041.png)
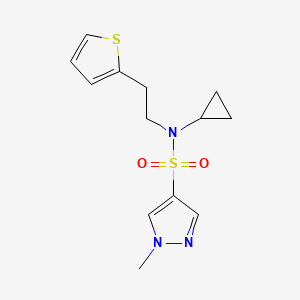
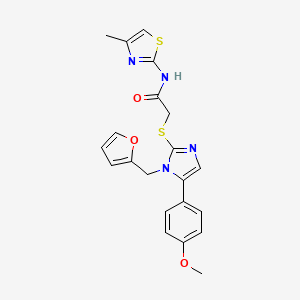
![3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one](/img/structure/B2883046.png)
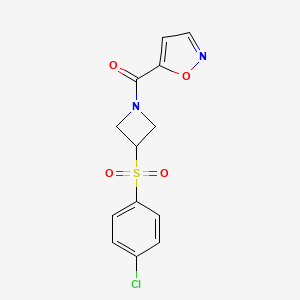
![1-(1-adamantyl)-3-[(Z)-(4-bromophenyl)methylideneamino]urea](/img/structure/B2883051.png)
![3-isopentyl-8-(4-methoxybenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2883052.png)

![1-(2H-1,3-benzodioxol-5-yl)-2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B2883056.png)
![(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)methanone](/img/structure/B2883057.png)
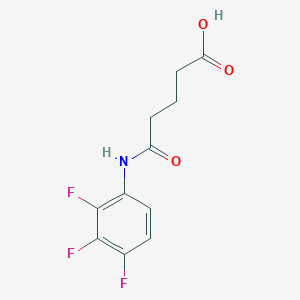
![4-[(4-Hydroxycyclohexyl)amino]-3-methylbenzonitrile](/img/structure/B2883060.png)
